![molecular formula C8H18N2O2 B122087 ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine CAS No. 146092-05-9](/img/structure/B122087.png)
((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IDA, and it is a chiral diamine that has been synthesized using various methods.
Scientific Research Applications
Antitumor Activity
The compound has been used in the synthesis of a new antitumor platinum complex, cis-malonato[(4R, 5R-4, 5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane]platinum(II) (SKI 2053R, NSC D644591). This complex has shown promising in vitro and in vivo antitumor activity against murine tumors, comparable with or superior to cisplatin (CDDP) and carboplatin (CBDCA) .
Chiral Induction
The compound has been used as a base to obtain new phosphite and amidophosphite inductors of chirality. These inductors contain arylamino groups in the exocyclic substituents and have shown high enantioselectivity in palladium-catalyzed alkylations .
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For example, it has been used in the preparation of (4R,5R)-2-Ethoxy-4,5-bis[(1-methoxy-1-methyl)ethyl]-1,3-dioxolane .
Drug Development
Given its antitumor activity, the compound could potentially be used in the development of new anticancer drugs. Its platinum complex has shown promising results against various types of cancer, including leukemia and carcinoma .
Research in Stereochemistry
The compound’s chiral nature makes it useful in research related to stereochemistry. It can be used to study the effects of chirality on chemical reactions and the properties of the resulting products .
Catalysts in Organic Reactions
The compound can be used in the synthesis of chiral catalysts for organic reactions. These catalysts can improve the efficiency and selectivity of various organic reactions .
Mechanism of Action
Target of Action
The primary target of ((4R,5R)-2-isopropyl-1,3-dioxolane-4,5-diyl)dimethanamine is Penicillin acylase . This enzyme is found in Lysinibacillus sphaericus , a bacterium known for its role in biotechnological applications, including the production of penicillin.
Mode of Action
The compound interacts with its target, Penicillin acylase, in a yet unknown manner
Biochemical Pathways
Given its target, it may influence the metabolic pathway of vitamin k .
properties
IUPAC Name |
[(4R,5R)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-5(2)8-11-6(3-9)7(4-10)12-8/h5-8H,3-4,9-10H2,1-2H3/t6-,7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFRXDFODYHPC-RNFRBKRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC(C(O1)CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)CN)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
146092-05-9 |
Source
|
Record name | [(4R,5R)-5-(aminomethyl)-2-(propan-2-yl)-1,3-dioxolan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.